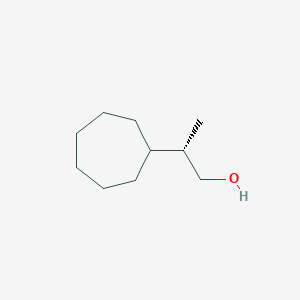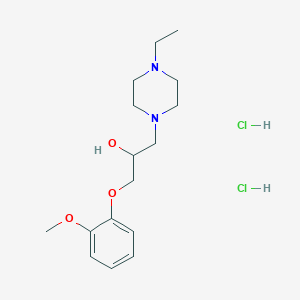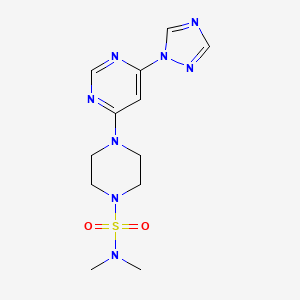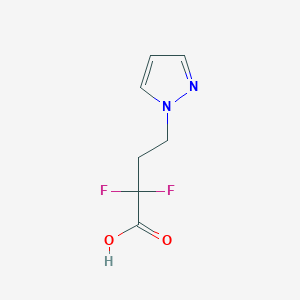
2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C7H8F2N2O2 . It has a molecular weight of 190.15 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8F2N2O2/c8-7(9,6(12)13)2-5-11-4-1-3-10-11/h1,3-4H,2,5H2,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Aplicaciones Científicas De Investigación
Optical Gating and Synthetic Ion Channels
A study demonstrated the use of a compound related to 2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid in the optical gating of nanofluidic devices based on synthetic ion channels. The research showed that by decorating the inner surface of the channels with photolabile hydrophobic molecules, UV-light-triggered permselective transport of ionic species could be achieved. This application is significant for controlled release, sensing, and information processing in multifunctional devices (Ali et al., 2012).
Supramolecular Chemistry and Crystal Engineering
Another study focused on the formation of energetic multi-component molecular solids through hydrogen bonds and weak intermolecular interactions involving a compound similar to this compound. The work highlighted the role of hydrogen bonding and C–H⋯F interactions in assembling molecules into larger architectures, which is crucial for the development of materials with specific properties (Wang et al., 2014).
Acaricidal Activity of Fluorinated Analogs
Research into the synthesis of fluorinated analogs of Tebufenpyrad, using a method that enhances regioselectivity in pyrazole formation, discovered compounds with strong acaricidal activity. This illustrates the potential of fluorinated compounds in the development of pesticides (Fustero et al., 2008).
Antioxidant Properties of Phenolic Compounds
In the context of natural product research, phenolic compounds isolated from walnut kernels showed significant antioxidant activities. Such studies underline the potential of specific chemical structures, including those related to this compound, in the development of natural antioxidants (Zhang et al., 2009).
Gas and Vapor Separations
The construction of metal-organic frameworks (MOFs) with restricted window apertures demonstrated the use of structural design in achieving selective adsorption kinetics for gas and vapor separations. This application is indicative of the potential for designing materials with specific functionalities based on the structural attributes of compounds like this compound (Xue et al., 2015).
Safety and Hazards
The safety information for “2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
2,2-difluoro-4-pyrazol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9,6(12)13)2-5-11-4-1-3-10-11/h1,3-4H,2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXHULIPTSDDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)
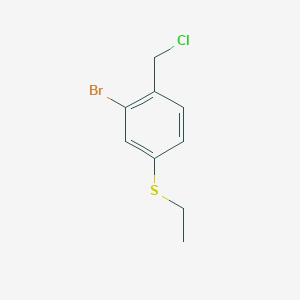
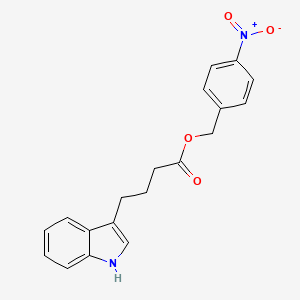

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)
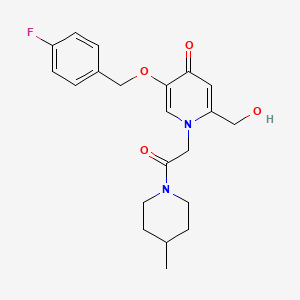



![1-[(3R)-4-Benzyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2969568.png)
![N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969570.png)
